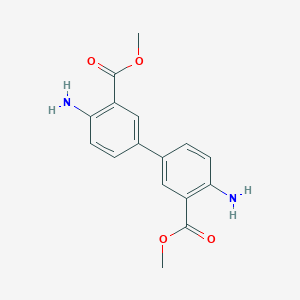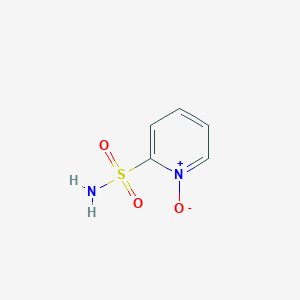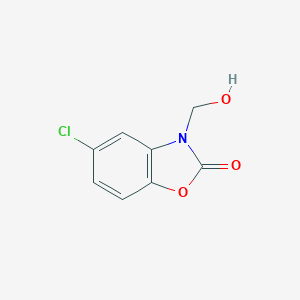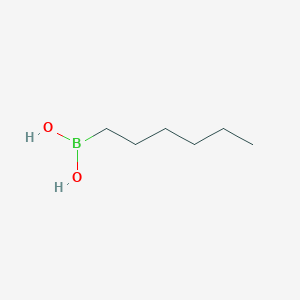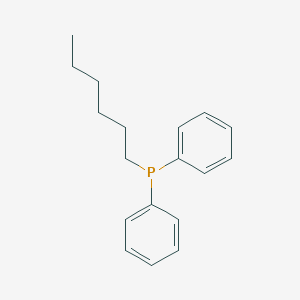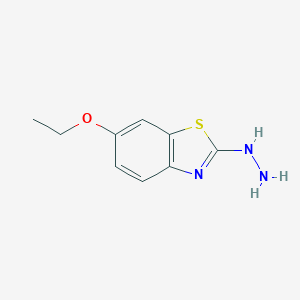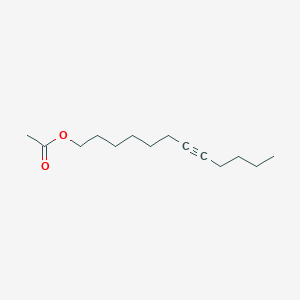
dodec-7-ynyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dodec-7-ynyl acetate: is an organic compound with the molecular formula C14H24O2 . It is a derivative of dodecynol, where the hydroxyl group is acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acetylation of 7-Dodecyn-1-ol: The primary method for synthesizing dodec-7-ynyl acetate involves the acetylation of 7-Dodecyn-1-ol. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine.
Catalytic Hydrogenation: Another method involves the partial hydrogenation of 7-Dodecyn-1-ol followed by acetylation. This method requires a catalyst like palladium on carbon (Pd/C) under controlled conditions to ensure selective hydrogenation.
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes using acetic anhydride and a suitable base. The reaction is carried out in a solvent such as dichloromethane or toluene to facilitate the reaction and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: dodec-7-ynyl acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives. Common reagents include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various acetyl derivatives.
Applications De Recherche Scientifique
Chemistry: dodec-7-ynyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of pheromones for insect behavior studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development for treating infections and other diseases.
Industry: In the industrial sector, this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of dodec-7-ynyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can undergo hydrolysis to release the active alcohol, which then interacts with biological molecules. The pathways involved include enzyme inhibition and receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
7-Dodecen-1-ol, acetate: This compound is similar in structure but contains a double bond instead of a triple bond.
9-Dodecyn-1-ol, acetate: Another similar compound with the triple bond located at a different position in the carbon chain.
Uniqueness: dodec-7-ynyl acetate is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the triple bond allows for specific reactions and interactions that are not possible with saturated or double-bonded compounds.
Propriétés
Numéro CAS |
16504-87-3 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
dodec-7-ynyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5,8-13H2,1-2H3 |
Clé InChI |
MOQHPDPEMFZABV-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC(=O)C |
SMILES canonique |
CCCCC#CCCCCCCOC(=O)C |
Key on ui other cas no. |
16504-87-3 |
Synonymes |
7-Dodecyn-1-ol acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


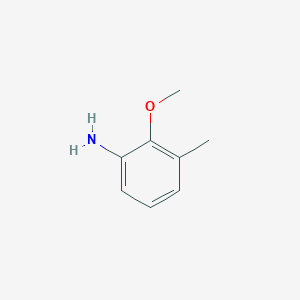
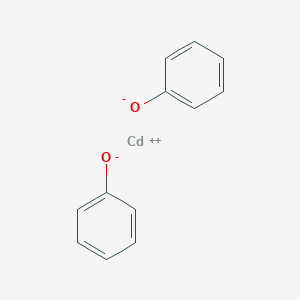
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
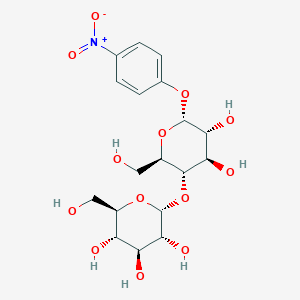
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
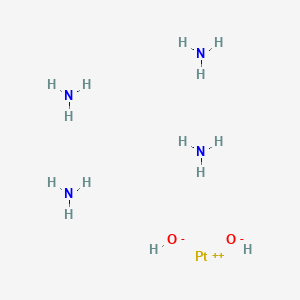
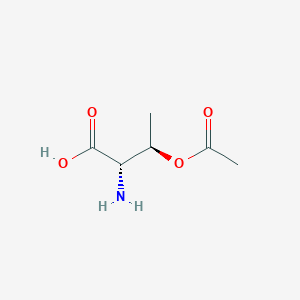
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
